

# (11Z)-11-Eicosenoyl Chloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *11(Z)-Eicosenoyl chloride*

Cat. No.: B15602286

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CAS Number: 103213-61-2

This technical guide provides an in-depth overview of (11Z)-11-Eicosenoyl chloride, a long-chain unsaturated acyl chloride of significant interest to researchers in lipid chemistry, drug development, and materials science. This document details its chemical properties, a generalized synthesis protocol, analytical characterization methods, and its potential applications as a reactive intermediate in the synthesis of complex lipids and other bioactive molecules.

## Chemical Properties and Identification

(11Z)-11-Eicosenoyl chloride is the acyl chloride derivative of (11Z)-11-eicosenoic acid (also known as gondoic acid). Its reactivity stems from the acyl chloride functional group, making it a valuable precursor for introducing the 20-carbon monounsaturated acyl chain into various molecular scaffolds.

Property	Value	Reference
CAS Number	103213-61-2	<a href="#">[1]</a>
Molecular Formula	C <sub>20</sub> H <sub>37</sub> ClO	<a href="#">[1]</a>
Molecular Weight	328.96 g/mol	<a href="#">[1]</a>
Appearance	Expected to be a liquid	General knowledge of long-chain acyl chlorides
Solubility	Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, hexane)	General knowledge of acyl chlorides
InChI Key	VYDCIEGMVDOFEW-KTKRTIGZSA-N	<a href="#">[1]</a>

## Synthesis of (11Z)-11-Eicosenoyl Chloride

The synthesis of (11Z)-11-Eicosenoyl chloride from its parent fatty acid, (11Z)-11-eicosenoic acid, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl<sub>2</sub>) and oxalyl chloride ((COCl)<sub>2</sub>) are commonly employed for this transformation. The following is a generalized experimental protocol.

## Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a general method for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized for the specific scale and purity requirements.

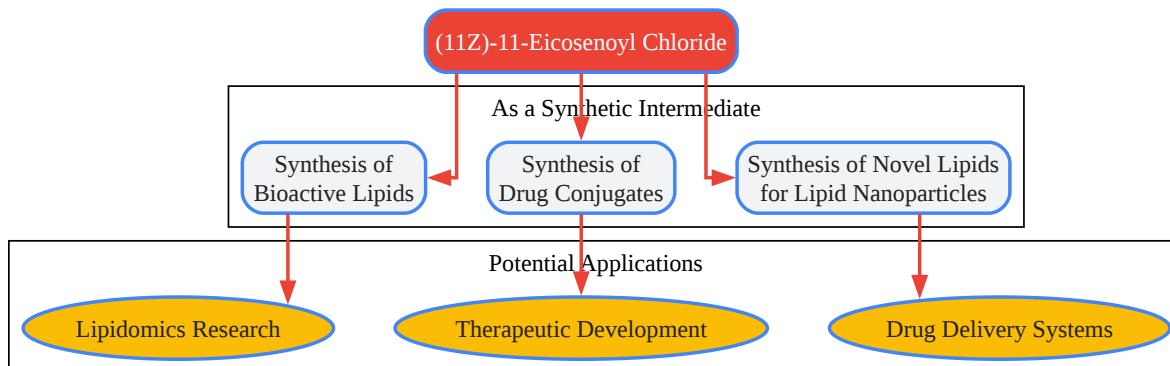
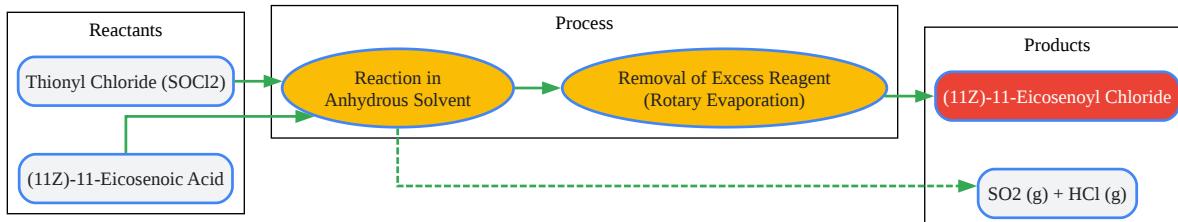
### Materials:

- (11Z)-11-Eicosenoic acid (CAS: 5561-99-9)
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

- Anhydrous toluene (for removal of excess thionyl chloride)
- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer and heating mantle
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (11Z)-11-eicosenoic acid in anhydrous dichloromethane.
- **Addition of Thionyl Chloride:** Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution at room temperature. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
- **Reaction Progression:** After the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.
- **Removal of Excess Reagent:** After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and then evaporated under reduced pressure. This process can be repeated 2-3 times.
- **Product Isolation:** The resulting crude (11Z)-11-Eicosenoyl chloride is often used directly in subsequent reactions without further purification. If high purity is required, vacuum distillation can be employed, though this may pose a risk of degradation for unsaturated acyl chlorides.



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## References

- 1. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
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